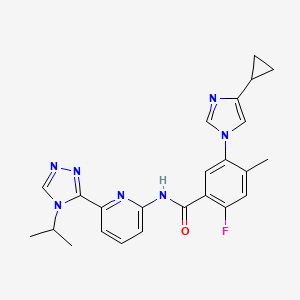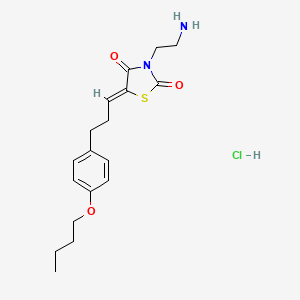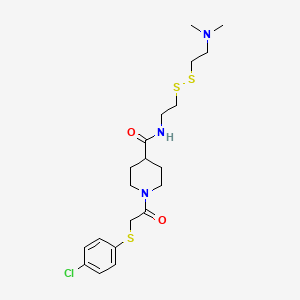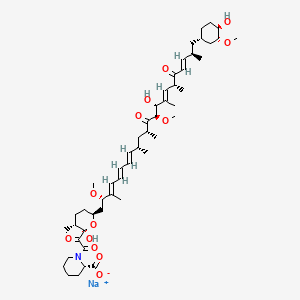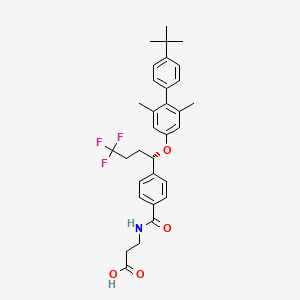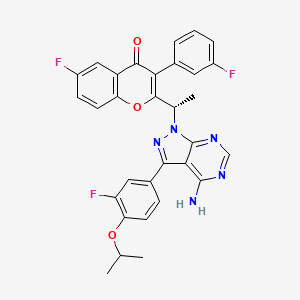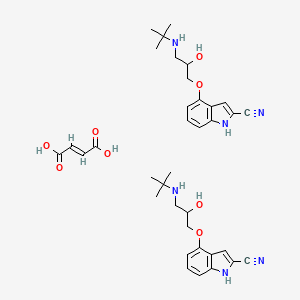
Cyanopindolol hemifumarate
Overview
Description
Cyanopindolol hemifumarate is a 5-HT 1A/1B antagonist with roughly equal affinity at each receptor. It also acts as a β-adrenoceptor antagonist . The chemical name for Cyanopindolol hemifumarate is 4-[3-[tert-Butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate .
Molecular Structure Analysis
The molecular weight of Cyanopindolol hemifumarate is 345.4 g/mol. Its formula is C16H21N3O2.½C4H4O4 . For a detailed molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
Cyanopindolol hemifumarate is soluble to 100 mM in DMSO . The compound should be stored at room temperature .Scientific Research Applications
Cyanopindolol has been used to localize beta-adrenoceptors in rabbit ear sections. These receptors are primarily of the beta 2-subtype and are found in the central ear artery, hyaline cartilage, nerve trunks, epithelium, and sebaceous glands (Johnston & Summers, 1985).
In rat ileum, cyanopindolol is a potent antagonist at the β3-adrenoceptor. Structural requirements for antagonist activity were identified, and the study aids in the development of potent selective antagonists for this receptor (Hoey et al., 1996).
Cyanopindolol has been used to localize beta-adrenoceptors in rat kidney sections. These receptors are mainly located on renal glomeruli, distal and cortical collecting tubules (Summers & Kuhar, 1983).
The compound has anticonflict effects in rats, linked to its agonist action on postsynaptic 5-HT1A receptors (Przegaliński et al., 1994).
Cyanopindolol has been implicated in the decreased beta-adrenergic receptor responsiveness in leukocytes of depressed patients (Pandey et al., 1987).
Cyanopindolol has been instrumental in identifying and quantifying subclasses of β-adrenoceptors in guinea pigs (Engel et al., 2004).
In human platelets, cyanopindolol has been used to demonstrate beta-adrenergic receptors, which are not typical of either the beta 1 or beta 2 sub-type (Steer & Atlas, 1982).
Cyanopindolol binding studies in rat skeletal muscles have characterized β-adrenoceptors, suggesting a homogeneous population of β2-adrenoceptors (Kim et al., 1991).
Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
properties
IUPAC Name |
(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBITJKBOWVCCI-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanopindolol hemifumarate | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



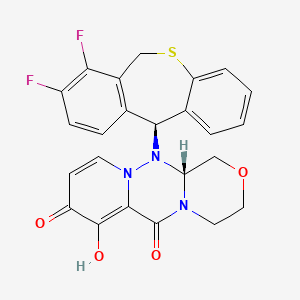
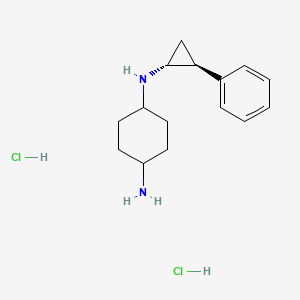
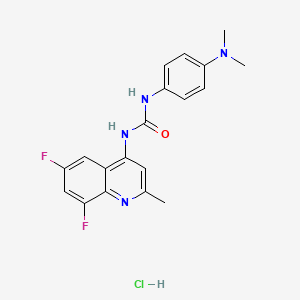
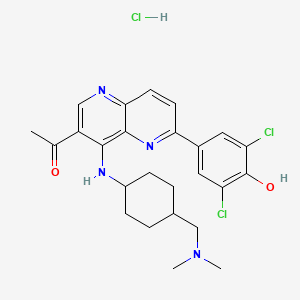
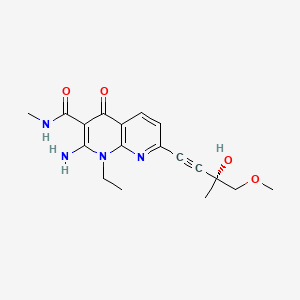
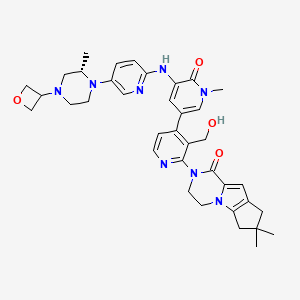
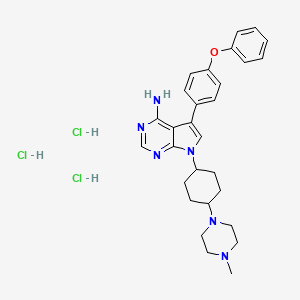
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
